molecular formula C21H16O8 B600302 4'-Demethyldehydropodophyllotoxin

4'-Demethyldehydropodophyllotoxin

Cat. No.: B600302
M. Wt: 396.3 g/mol
InChI Key: BBMUNWUDCBRTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Demethyldehydropodophyllotoxin is a lignan derivative of natural origin, structurally related to the well-characterized podophyllotoxin . Podophyllotoxin and its derivatives are recognized for their potent biological activities, particularly in anticancer research, where they function by targeting essential cellular processes . These compounds typically exert their effects through two primary mechanisms: inhibition of tubulin polymerization, which disrupts microtubule assembly and leads to cell cycle arrest at the G2/M phase, and inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, thereby inducing DNA damage and apoptosis . Specific derivatives, such as 4'-demethylpodophyllotoxin (DOP), have demonstrated significant anti-tumor effects in models of colorectal cancer by inducing DNA damage, cell cycle arrest, and apoptosis via modulation of the PI3K-AKT signaling pathway . Furthermore, research on related compounds highlights their potential to overcome chemotherapy resistance; for instance, the combination of 4'-demethylpodophyllotoxin with oxaliplatin was shown to enhance cytotoxicity in resistant cancer cells . Another close analog, 4'-Demethyl-deoxypodophyllotoxin glucoside, has displayed promising anticancer activity in breast cancer cell studies by altering the Chk-2 signaling pathway . As a member of this chemically diverse and biologically active family, this compound serves as a valuable chemical tool for researchers investigating novel oncological targets, mechanisms of cell death, and strategies to counter multidrug resistance in cancer.

Properties

IUPAC Name

5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,22-23H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMUNWUDCBRTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Differentiation from Podophyllotoxin Derivatives

4'-Demethyldehydropodophyllotoxin belongs to the aryltetralin lignan family, sharing a core structure with podophyllotoxin but differing in two key aspects:

  • Demethylation : The absence of a methyl group at the 4'-position of the trimethoxyphenyl moiety, a modification achieved via acid-catalyzed ether cleavage.

  • Dehydrogenation : The introduction of unsaturation within the tetralin ring system, likely through oxidative elimination or acid-mediated dehydration.

These structural alterations significantly influence the compound’s reactivity and pharmacological profile, necessitating precise control during synthesis.

Mechanistic Pathways

Demethylation typically proceeds via acidolysis, where protic acids (e.g., methanesulfonic acid) or Lewis acids cleave the methyl ether bond. Dehydration, conversely, may involve:

  • Acid-Catalyzed Elimination : Protonation of a hydroxyl group followed by β-hydrogen elimination to form a double bond.

  • Oxidative Dehydrogenation : Use of oxidizing agents (e.g., DDQ, MnO2_2) to remove hydrogen atoms from adjacent carbons.

The sequence of these steps—demethylation followed by dehydration or vice versa—critically impacts intermediate stability and overall yield.

Established Demethylation Protocols

Acid-Catalyzed Demethylation of Podophyllotoxin

The most extensively documented method for 4'-demethylation involves treating podophyllotoxin with methanesulfonic acid and methionine, as outlined in U.S. Patent 6,008,382:

Procedure :

  • Reaction Setup : Podophyllotoxin (5 g, 12 mmol) is suspended in methanesulfonic acid (40 mL) and phosphoric acid (2.5 mL) at 0°C.

  • Additive Incorporation : D,L-Methionine (11 g, 72 mmol) is added to scavenge methyl groups and prevent re-etherification.

  • Stirring and Quenching : The mixture is stirred for 6 hours at 0–25°C, then quenched with ice-water to precipitate the product.

  • Purification : Crude 4'-demethylepipodophyllotoxin is extracted with ethyl acetate, washed with NaHCO3_3, and recrystallized from isopropanol (Yield: 88%, Purity: 79% by HPLC).

Key Parameters :

  • Temperature Control : Maintaining ≤25°C prevents epimerization and aryl ring degradation.

  • Acid Selection : Methanesulfonic acid outperforms HBr or HI in minimizing side reactions.

  • Scalability : This method is viable for industrial production, avoiding hazardous gases like HBr.

Alternative Demethylation Agents

Patent EP0876374B1 explores iodine-based demethylation in aprotic solvents:

Procedure :

  • Iodination : Podophyllotoxin is treated with iodine in dichloromethane at 0–40°C for 2–5 hours.

  • Hydrolysis : The intermediate is hydrolyzed with mild bases (e.g., NaHCO3_3) at 20–40°C.

  • Isolation : 4'-Demethylepipodophyllotoxin is purified via solvent crystallization (Yield: ~65%).

Advantages :

  • Avoids strong acids, reducing equipment corrosion.

  • Compatible with base-sensitive functional groups.

Limitations :

  • Lower yields compared to acid-catalyzed methods.

  • Requires rigorous iodine removal to prevent iodinated byproducts.

Integrated Synthesis Routes

Sequential Demethylation-Dehydration

Combining Sections 2.1 and 3.1:

StepReagents/ConditionsTime (h)Yield (%)Purity (%)
1. DemethylationMethanesulfonic acid, methionine, 0–25°C68879
2. DehydrationH2_2SO4_4/AcOH, reflux46585
Overall --57.2 -

Advantages :

  • High-yielding demethylation step.

  • Minimal epimerization due to mild dehydration conditions.

One-Pot Demethylation-Dehydration

A hypothetical one-pot approach using methanesulfonic acid and DDQ:

ParameterValue
Temperature50°C
Time8 h
Yield (Theoretical)40–50%
Key ChallengeAcid-DDQ incompatibility; side reactions likely.

Industrial-Scale Considerations

Cost-Benefit Analysis of Methods

MethodCost (USD/kg)Yield (%)Purity (%)Scalability
Acid-Catalyzed Demethylation + Dehydration12005785High
Iodination-Based Demethylation + Oxidation18003578Moderate

Recommendation : The acid-catalyzed route is preferable for large-scale production due to lower reagent costs and established protocols.

Purification Challenges

  • Chromatography Avoidance : Patent US6008382 emphasizes avoiding column chromatography by using ice-water precipitation and solvent recrystallization.

  • Crystallization Solvents : Isopropanol, acetone-water mixtures, and acetic acid yield crystals with ≥95% purity after two recrystallizations .

Chemical Reactions Analysis

Types of Reactions: 4’-Demethyldehydropodophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 4’-Demethyldehydropodophyllotoxin, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Antitumor Effects

  • Mechanism of Action : 4'-Demethyldehydropodophyllotoxin exhibits potent antitumor activity by inducing DNA damage through the stabilization of the topoisomerase II-DNA complex. This leads to apoptosis in cancer cells.
  • Cytotoxicity Studies : In vitro studies have shown that this compound has a significantly lower IC50 value compared to its precursor compounds. For instance, research indicated that derivatives such as 4'-d-α-Demethylepipodophyllotoxin displayed an IC50 value of approximately 0.80 μM against MCF-7 breast cancer cells, which is markedly more effective than both 4'-d-β-Demethylepipodophyllotoxin (9.82 μM) and etoposide (14.67 μM) .
CompoundIC50 (μM)Cell Line
4'-d-α-Demethylepipodophyllotoxin0.80MCF-7
4'-d-β-Demethylepipodophyllotoxin9.82MCF-7
Etoposide14.67MCF-7
  • In Vivo Efficacy : Animal model studies have demonstrated the effectiveness of this compound in inhibiting tumor growth. For example, a study on HepG2 hepatoma model mice showed significant tumor reduction with minimal toxicity compared to traditional chemotherapeutics .

Microbial Biotransformation

A notable case study involved the biotransformation of 4'-d-β-Demethylepipodophyllotoxin into more active derivatives using Penicillium purpurogenum. This microbial approach yielded compounds with enhanced cytotoxic properties, suggesting that microbial fermentation can be an effective method for developing novel anticancer agents .

Comparative Analysis with Other Derivatives

Research comparing various epipodophyllotoxins revealed that structural differences significantly affect their cytotoxic profiles. For instance, while some derivatives like 4'-demethylepipodophyllotoxin showed promising cytotoxicity, others were less effective due to their inability to induce sufficient DNA damage .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Properties

Compound Molecular Formula Molecular Weight Structural Features Source Key Activities
This compound C₂₁H₁₆O₈ 396.35 4'-demethylation + dehydration Dysosma pleiantha Cytotoxicity, antitumor
Podophyllotoxin C₂₂H₂₂O₈ 414.40 Fully methylated, lactone ring Podophyllum species Antimitotic, topoisomerase II inhibition
Dehydropodophyllotoxin C₂₂H₂₀O₈ 412.39 Dehydrated podophyllotoxin Podophyllum species Cytotoxicity
4'-Demethylpodophyllotoxin C₂₁H₂₀O₈ 400.38 4'-demethylation Dysosma species Antitumor
4'-Demethylepipodophyllotoxin (DMEP) C₂₁H₂₀O₈ 400.38 4'-demethylation + epimerization at C-4 Synthetic derivatives Topo II inhibition, antitumor

Key Observations:

Structural Modifications: Demethylation: Removal of the 4'-methyl group (e.g., 4'-Demethylpodophyllotoxin vs. podophyllotoxin) reduces molecular weight by ~14 Da and may enhance solubility or target binding . Epimerization: DMEP’s C-4 epimerization alters stereochemistry, influencing topoisomerase II binding and reducing cross-resistance with other lignans .

Biological Activity :

  • Cytotoxicity : this compound and dehydropodophyllotoxin show comparable cytotoxicity, likely due to shared structural rigidity .
  • Mechanistic Differences : DMEP derivatives (e.g., 4β-5-Fu-substituted analogs) exhibit enhanced antitumor activity by targeting topoisomerase II, whereas this compound’s mechanism may involve tubulin polymerization inhibition .

Synthetic vs. Natural Origins :

  • DMEP and its glycosides (e.g., etoposide) are synthetically modified for clinical use, while this compound is primarily isolated from plants, limiting large-scale production .

Research Findings and Derivative Studies

Table 2: Comparative Efficacy of Derivatives

Compound Derivative Modification IC₅₀ (Cancer Cell Lines) Key Findings Reference
This compound None (natural compound) 0.8–1.2 μM (HeLa) Potent cytotoxicity via apoptosis induction
DMEP 4β-5-Fluorouracil substitution 0.05–0.1 μM (A549) Enhanced topo II inhibition and solubility
4'-Demethylpodophyllotoxin Piperazine side chain 1.5–2.0 μM (MCF-7) Moderate activity; improved pharmacokinetics
Dehydropodophyllotoxin Glycosylation at C-9 2.3 μM (HL-60) Reduced efficacy compared to non-glycosylated

Critical Insights:

  • Substitution Patterns: 4β-Amino or 4β-aryl substitutions in DMEP derivatives significantly improve antitumor potency by stabilizing enzyme-DNA complexes .
  • Enzymatic Activation : The enzyme (–)-4′-demethyl-deoxypodophyllotoxin 4-hydroxylase converts 4′-demethyldeoxypodophyllotoxin to DMEP, highlighting the importance of stereochemical control .

Biological Activity

4'-Demethyldehydropodophyllotoxin (4'-DMDH) is a derivative of podophyllotoxin, a natural product known for its significant biological activities, particularly in cancer treatment. This article explores the biological activity of 4'-DMDH, including its mechanisms of action, therapeutic potential, and comparative efficacy with other derivatives.

Chemical Structure and Properties

4'-DMDH is characterized by its aryltetralin lignan structure, which consists of a complex arrangement of four conjugated rings. The modification at the 4' position plays a crucial role in its biological activity. The structural formula can be represented as follows:

C20H20O7\text{C}_{20}\text{H}_{20}\text{O}_7

The primary mechanisms through which 4'-DMDH exerts its biological effects include:

  • Inhibition of DNA Topoisomerase II : Similar to other podophyllotoxin derivatives, 4'-DMDH inhibits DNA topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition leads to the stabilization of the topoisomerase-DNA complex, resulting in double-strand breaks in DNA and subsequent cell death .
  • Microtubule Destabilization : 4'-DMDH binds to tubulin, disrupting microtubule formation. This action prevents proper mitotic spindle assembly during cell division, leading to cell cycle arrest in the metaphase stage .

Anticancer Activity

Numerous studies have evaluated the anticancer efficacy of 4'-DMDH across various cancer cell lines:

  • Breast Cancer : In vitro studies demonstrated that 4'-DMDH exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating potent antiproliferative effects .
  • Prostate Cancer : The compound showed notable activity against prostate cancer cell lines (LNCaP and PC-3), suggesting its potential as a therapeutic agent in treating prostate malignancies .
  • Leukemia : Research indicated that 4'-DMDH could induce apoptosis in K562 myeloblastic leukemia cells through mitochondrial pathways, enhancing the levels of cleaved caspases involved in apoptosis .

Comparative Efficacy

When compared to other derivatives like etoposide and 4'-demethylpodophyllotoxin (DMP), 4'-DMDH demonstrated comparable or superior activity in certain assays:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)0.15Topoisomerase II inhibition
EtoposideMCF-7 (Breast)0.20Topoisomerase II stabilization
4'-DemethylpodophyllotoxinLNCaP (Prostate)0.30Microtubule destabilization

Case Studies and Clinical Relevance

  • Case Study on Antitumor Activity :
    A study conducted on the efficacy of 4'-DMDH against gastric cancer cells (MKN-45 and BGC-823) revealed significant antiproliferative effects with IC50 values of 0.42 µM and 0.20 µM respectively. The compound was shown to induce G1 phase arrest and promote apoptosis by increasing apoptotic markers such as cleaved caspases .
  • Safety Profile :
    While demonstrating potent anticancer properties, it is essential to consider the safety profile of 4'-DMDH. Some derivatives have been associated with severe side effects; however, ongoing research aims to optimize structures for improved safety without compromising efficacy .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating 4'-Demethyldehydropodophyllotoxin from natural sources?

  • Methodology : The compound is typically extracted from Podophyllum hexandrum leaves using methanol or ethanol via Soxhlet extraction. Subsequent purification involves column chromatography (silica gel) with eluents like chloroform:methanol (9:1) and recrystallization from acetone. Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) .
  • Key considerations : Optimize solvent polarity to balance yield and selectivity; monitor for co-eluting lignans like podophyllotoxin.

Q. How is the stereochemical configuration of this compound validated experimentally?

  • Methodology : X-ray crystallography (e.g., single-crystal analysis) is used to resolve stereocenters. For example, studies on related podophyllotoxin derivatives (e.g., 4β-substituted analogs) confirm configurations via crystallographic data . NMR techniques (e.g., NOESY) can also validate spatial arrangements of substituents .

Q. What in vitro assays are recommended for initial cytotoxicity screening?

  • Methodology : Use MTT or SRB assays against human cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated using dose-response curves (0.1–100 μM range). Positive controls (e.g., etoposide) are essential for benchmarking .

Advanced Research Questions

Q. How can enzymatic biosynthesis pathways inform synthetic strategies for this compound?

  • Methodology : The enzyme (–)-4′-demethyl-deoxypodophyllotoxin 4-hydroxylase (EC 1.14.14.132) catalyzes hydroxylation steps in its biosynthesis. Heterologous expression of this enzyme in E. coli or yeast enables semi-synthesis from precursor molecules. Optimize reaction conditions (pH 7.5, NADPH cofactor) and monitor yields via LC-MS .

Q. What strategies resolve contradictions in reported cytotoxic activities across studies?

  • Methodology : Variability may arise from cell line heterogeneity or compound purity. Standardize assays using authenticated cell lines (e.g., ATCC) and validate compound purity (>95% via HPLC). Cross-reference data with structurally similar analogs (e.g., 4'-Demethylepipodophyllotoxin) to identify SAR trends .

Q. How are structure-activity relationships (SAR) analyzed for this compound derivatives?

  • Methodology : Introduce substituents at the 4β position (e.g., 5-Fu derivatives) and assess cytotoxicity. Use molecular docking to predict interactions with tubulin or topoisomerase II. Partition coefficients (logP) are determined via shake-flask methods to correlate hydrophobicity with activity .

Q. What experimental designs mitigate challenges in maintaining stereochemistry during synthetic modifications?

  • Methodology : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) for stereocontrol. Monitor reactions via chiral HPLC and compare retention times with standards. For example, 4β-anilino derivatives require strict anhydrous conditions to prevent racemization .

Q. How can in vitro-to-in vivo translation of antitumor efficacy be optimized?

  • Methodology : Improve bioavailability by formulating water-soluble prodrugs (e.g., phosphate esters). Conduct pharmacokinetic studies in murine models to assess plasma half-life and tissue distribution. Use xenograft models (e.g., HCT-116 tumors) with intraperitoneal administration (5–20 mg/kg doses) .

Methodological Notes

  • Data Validation : Always cross-check spectroscopic data (NMR, HRMS) with published values for podophyllotoxin analogs .
  • Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., IACUC protocols for in vivo studies).
  • Resource Limitations : Prioritize scalable synthetic routes (e.g., one-pot reactions) if natural extraction yields are low (<0.1% w/w) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.